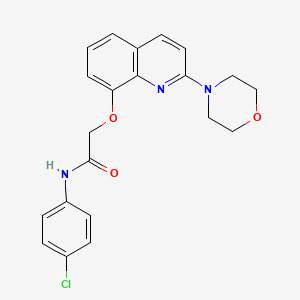
N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMA is a small molecule inhibitor that targets specific enzymes involved in cancer cell growth and proliferation. In
Applications De Recherche Scientifique
Antiviral and Antimicrobial Applications
One of the primary areas of application for compounds structurally related to N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is in the treatment of viral and microbial infections. For instance, a novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, offering potential therapeutic efficacy in treating Japanese encephalitis. This compound showed a considerable decrease in viral load and increased survival in infected mice, highlighting its potential as an antiviral agent (Ghosh et al., 2008). Additionally, compounds with quinazolinone and thiazolidinone frameworks have been explored for their antimicrobial properties, suggesting a broad spectrum of activity against various bacterial and fungal pathogens (Desai et al., 2011).
Anticancer Properties
Another significant area of research is the evaluation of these compounds for their anticancer properties. A series of quinazolinone derivatives was synthesized and assessed for their in vitro antimicrobial and anticancer activities. Molecular docking studies indicated that some derivatives displayed significant activity against microbial strains and showed potential as anticancer agents by interacting within the binding pocket of targeted proteins (Mehta et al., 2019).
Antinociceptive and Anti-inflammatory Effects
The potential for pain management and anti-inflammatory applications has also been explored. For example, the discovery of a compound with selective σ1 receptor ligand properties exhibited antinociceptive effects, indicating its effectiveness in treating inflammatory pain (Navarrete-Vázquez et al., 2016). This highlights the versatility of these compounds in addressing pain and inflammation through molecular targeting.
Molecular Docking and Structural Analysis
Molecular docking and structural analysis have provided insights into the mechanism of action of these compounds. Studies involving the docking of quinazolinone analogs into proteins have shed light on their potential interactions and binding affinities, offering valuable information for drug design and development (El-Azab et al., 2016).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-16-5-7-17(8-6-16)23-20(26)14-28-18-3-1-2-15-4-9-19(24-21(15)18)25-10-12-27-13-11-25/h1-9H,10-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVBBBYWPWTRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dione](/img/structure/B2972850.png)

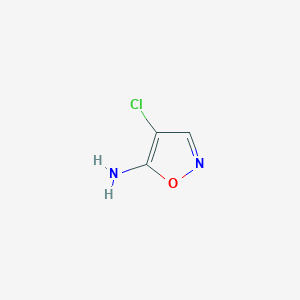
![2-(2,4-dichlorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2972854.png)
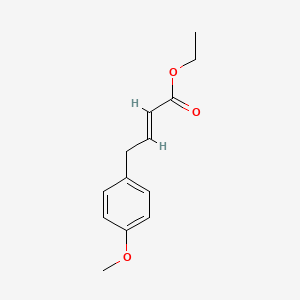
![3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2972859.png)

![N-(2-ethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2972862.png)
![4-Methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2972863.png)

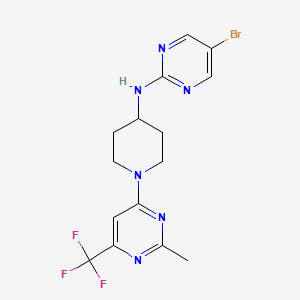
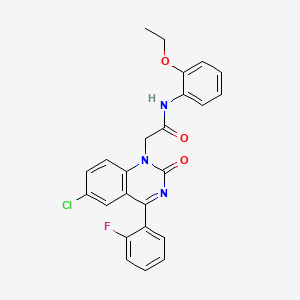
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2972872.png)